2-amino-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Description
Properties
Molecular Formula |
C6H8N4O |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2-amino-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C6H8N4O/c7-6-8-5(11)4-2-1-3-10(4)9-6/h1-3,6,9H,7H2,(H,8,11) |
InChI Key |
ZXGNBNIWRANPSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C(=O)NC(N2)N |
Origin of Product |
United States |
Preparation Methods
Nucleophile-Induced Rearrangement of Pyrrolooxadiazines
The synthesis of pyrrolotriazinones via rearrangement of pyrrolooxadiazines represents a foundational approach. In a seminal study, 3-chloro-1H-pyrrole-2-carboxylic acid (13 ) was subjected to Vilsmeier chlorination to yield 1H-pyrrole-2-carboxamide (14 ). Subsequent treatment with NaOH, NH₄Cl, and NaClO generated N-aminopyrrole intermediates (15 ), which underwent regioselective cyclization under mild conditions (0°C, 5 minutes) to form pyrrolo[2,1-f]triazin-4(3H)-ones. While this method achieved yields exceeding 80% for unsubstituted derivatives, electron-withdrawing groups (e.g., 4-cyanophenyl) reduced yields to 15–31%, underscoring the sensitivity of the reaction to steric and electronic effects.
Halogen Source Optimization
Triphenylphosphorane-mediated cyclization demonstrated pronounced regioselectivity dependent on halogen identity. Lithium and sodium counterions favored triazinone formation, whereas potassium derivatives led to competing pathways. For instance, 12a (R = H) was isolated in 85% yield using NaOCl, whereas KBr-containing systems produced <50% yields under identical conditions.
Leuckart Reaction-Based One-Pot Synthesis
A breakthrough in scalability emerged with the development of a one-pot method leveraging Leuckart reaction conditions. Pyrrole-2-carboxylates were aminated using chloramine, followed by cyclization in formamide with ammonium acetate at 140°C. This approach achieved 75–85% yields for triazinones, including derivatives bearing nitro, morpholinomethyl, and ethynyl substituents.
Mechanistic Insights and Process Optimization
The reaction proceeds via initial N-amination to form 1-amino-pyrrole-2-carboxylates, which undergo intramolecular cyclization upon heating. NMR studies of intermediate 38 confirmed the presence of an amide carbonyl (δ 159.9 ppm in $$^{13}\text{C}$$ NMR) and olefinic protons (δ 7.52 in $$^{1}\text{H}$$ NMR). X-ray crystallography (Fig. 1 in source) validated the triazinone structure, with bond lengths consistent with delocalized π-electrons in the triazine ring.
Table 1: Representative Yields from Leuckart Synthesis
| Substituent (R) | Yield (%) |
|---|---|
| H | 83 |
| NO₂ | 78 |
| Morpholinomethyl | 75 |
| Ethynyl | 72 |
Regioselective Intramolecular Cyclization of 1,2-Biscarbamoyl Pyrroles
An alternative route involves 1,2-biscarbamoyl-substituted pyrroles (10 ), which cyclize regioselectively under basic conditions. The reaction’s success hinges on the biscarbamoyl groups’ orientation, with 1,2-disubstitution favoring triazinone over oxadiazine formation. For example, 10a (R¹ = R² = H) produced 12a in 89% yield, while bulkier tert-butyl groups necessitated elevated temperatures (50°C) and prolonged reaction times.
Comparative Analysis of Synthetic Routes
The table below contrasts key parameters of the dominant methodologies:
Table 2: Method Comparison for 2-Amino-pyrrolotriazinone Synthesis
Chemical Reactions Analysis
Types of Reactions
2-amino-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which can be useful in further functionalization.
Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 2-amino-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as an anticancer agent . Research indicates that derivatives of pyrrolo[2,1-f][1,2,4]triazines exhibit cytotoxic effects against various tumor cell lines. For instance, studies have shown that certain derivatives can inhibit the proliferation of cancer cells with IC50 values comparable to established chemotherapeutic agents like cisplatin and 5-fluorouracil .
Case Study: Anticancer Activity
A study focused on 27-disubstituted pyrrolo[2,1-f][1,2,4]triazines reported their synthesis and evaluation as inhibitors of anaplastic lymphoma kinase (ALK). These compounds demonstrated significant antitumor activity in vivo, suggesting their potential as targeted cancer therapies. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the triazine ring enhanced biological activity against cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of 2-amino-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one derivatives. Variations in substituents can significantly influence their pharmacological properties. For example:
| Substituent | Effect on Activity |
|---|---|
| Methyl group | Increased cytotoxicity |
| Halogen substitutions | Enhanced binding affinity to target enzymes |
| Alkyl groups | Improved solubility and bioavailability |
This table summarizes how different substituents can modify the biological activity of pyrrolo[2,1-f][1,2,4]triazine derivatives.
Other Potential Applications
Beyond oncology, there is emerging interest in the use of 2-amino-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one in antiviral and antibacterial research . Preliminary studies suggest that certain derivatives exhibit activity against viral pathogens and bacterial strains. This broadens the scope of research into its applications in infectious disease treatment.
Mechanism of Action
The mechanism of action of 2-amino-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and other therapeutic effects .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Key Research Findings
- Amino Group Impact: The 2-amino substituent in the target compound enhances hydrogen-bonding interactions with biological targets, such as CFTR, compared to non-amino derivatives .
- Synthetic Accessibility : Pyrrolo-triazines are more easily synthesized via intramolecular cyclizations than imidazo-triazines, which require multi-step functionalizations .
- Therapeutic Potential: While remdesivir and triazavirin prioritize antiviral activity, the target compound’s amino group positions it for use in cystic fibrosis and ion channel disorders .
Biological Activity
2-amino-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its significance in various therapeutic areas.
Synthesis
The synthesis of 2-amino-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one is often achieved through multi-step synthetic routes involving the reaction of various precursors. For instance:
- Starting Materials : The synthesis typically begins with 1H-pyrrole derivatives and triazine compounds.
- Reagents : Common reagents include acetic anhydride and various amines that facilitate the formation of the pyrrolo-triazine structure.
- Yield : The yield of synthesized compounds can vary based on the specific conditions and reagents used.
Anticancer Properties
Recent studies have indicated that derivatives of 2-amino-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one exhibit significant anticancer activity. For example:
- Cell Lines Tested : Various tumor cell lines such as K562 (leukemia), A549 (lung cancer), and MCF-7 (breast cancer) have been utilized to assess cytotoxic effects.
- IC50 Values : The most active derivatives showed IC50 values in the micromolar range (e.g., 5.8–5.9 µM against leukemia cells), indicating potent activity compared to standard chemotherapeutics like cisplatin.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 9c | K562 | 5.8 |
| 9e | K562 | 5.9 |
| 12p | A549 | 44.3 |
The mechanism by which these compounds exert their biological effects is believed to involve:
- Inhibition of Protein Kinases : Some derivatives act as inhibitors of specific kinases involved in cancer cell proliferation.
- Induction of Apoptosis : The compounds may trigger apoptotic pathways in cancer cells, leading to cell death.
Study 1: Cytotoxic Evaluation
A study published in Current Chemistry Letters assessed the cytotoxicity of various pyrrolo-triazine derivatives against multiple cancer cell lines. The results demonstrated that modifications on the triazine ring significantly influenced biological activity.
Study 2: Structure-Activity Relationship (SAR)
Research focused on the SAR of pyrrolo[2,1-f][1,2,4]triazine derivatives revealed that specific substituents enhance anticancer properties. For instance:
- Substituent Effects : Compounds with electron-withdrawing groups exhibited higher cytotoxicity compared to those with electron-donating groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
